6-Ethoxy-1-ethylbenzimidazole

Description

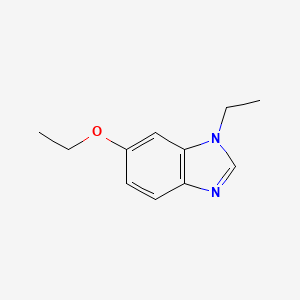

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-1-ethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-3-13-8-12-10-6-5-9(14-4-2)7-11(10)13/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBWAIFVLOIJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716506 | |

| Record name | 6-Ethoxy-1-ethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311197-84-8 | |

| Record name | 1H-Benzimidazole, 6-ethoxy-1-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxy-1-ethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Ethoxy-1-ethylbenzimidazole: Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxy-1-ethylbenzimidazole is a substituted benzimidazole derivative. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its known chemical properties and structure. By drawing on the well-established characteristics of the broader benzimidazole class, this document offers insights into its potential synthesis, spectral characteristics, and biological activities. This guide serves as a valuable resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.

Chemical Properties and Structure

While detailed experimental data for this compound is not extensively documented, its fundamental chemical properties have been identified. The benzimidazole core, a fusion of benzene and imidazole rings, imparts significant chemical and biological properties to the molecule. The ethoxy and ethyl substitutions at the 6 and 1 positions, respectively, are expected to influence its lipophilicity, solubility, and interactions with biological targets.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1311197-84-8 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O | [1] |

| Molecular Weight | 190.2 g/mol | [1] |

| Purity | ≥98% | [1] |

| Appearance | Not specified | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| Storage | Room temperature | [1] |

Structural Information

The chemical structure of this compound consists of a central benzimidazole scaffold with an ethoxy group attached to the 6-position of the benzene ring and an ethyl group attached to the 1-position of the imidazole ring.

Figure 1. Chemical Structure of this compound.

Spectral Data (Predicted)

Specific experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. However, based on the known spectra of related benzimidazole derivatives, the following characteristic signals can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzimidazole ring, the protons of the ethyl group at the N-1 position, and the protons of the ethoxy group at the C-6 position. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would reveal signals for the carbon atoms of the benzimidazole core, the ethyl group, and the ethoxy group. The chemical shifts of the aromatic carbons would be influenced by the electron-donating nature of the ethoxy group.

IR Spectroscopy (Predicted)

The infrared spectrum is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the benzimidazole ring, and C-O stretching of the ethoxy group.

Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (190.2 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl and ethoxy groups.

Experimental Protocols

General Synthesis of 2-Substituted Benzimidazoles

A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a general and widely used method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This reaction, often catalyzed by acid, proceeds via the formation of a Schiff base intermediate which then cyclizes to form the benzimidazole ring.

References

Spectroscopic Analysis of 6-Ethoxy-1-ethylbenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a framework for the spectroscopic characterization of 6-Ethoxy-1-ethylbenzimidazole (CAS: 1311197-84-8; Molecular Formula: C₁₁H₁₄N₂O). While specific experimental spectroscopic data for this compound is not publicly available, this document details the standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that would be employed for its structural elucidation and characterization. Furthermore, a logical workflow for the synthesis and analysis of such a compound is presented.

Introduction

This compound is a substituted benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The structural characterization of any new or existing benzimidazole derivative is crucial for understanding its chemical properties, purity, and for establishing structure-activity relationships in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous identification and characterization of such organic molecules.

Compound Details:

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 1311197-84-8 |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

Spectroscopic Data (Hypothetical)

As of the latest search, specific experimental NMR, IR, and MS data for this compound has not been found in publicly accessible databases and literature. For novel compounds or those not extensively studied, this is not uncommon. The following sections outline the expected data based on the chemical structure and data from analogous compounds. When experimental data becomes available, it will be presented in the structured tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzimidazole ring, the ethyl group attached to the nitrogen, and the ethoxy group. The chemical shifts (δ) would be reported in parts per million (ppm) relative to a standard reference (e.g., TMS), and the coupling constants (J) in Hertz (Hz) would provide information about the connectivity of adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|

| Predicted | Predicted | Predicted | Predicted |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|

| Predicted | Predicted |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands would be expected for C-H, C=N, C=C, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|

| Predicted | Predicted | Predicted |

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The high-resolution mass spectrum (HRMS) would confirm the elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

|---|

| Predicted | Predicted | Predicted |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a suitable reference signal.

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is typically used to simplify the spectrum and provide information about the number of attached protons to each carbon.

-

A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution Sample: A drop of the neat liquid or a concentrated solution of the compound in a suitable solvent (e.g., chloroform, dichloromethane) is placed between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/solvent) is recorded. The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

The sample solution is introduced into the ion source, typically via direct infusion or coupled to a liquid chromatograph (LC-MS).

-

The instrument is calibrated using a known standard.

-

The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. For High-Resolution Mass Spectrometry (HRMS), an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer is used to obtain accurate mass measurements.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ or [M]⁺˙) and characteristic fragment ions. The accurate mass measurement from HRMS is used to confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a new chemical entity like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide provides the foundational protocols and a logical framework for the spectroscopic analysis of this compound. The application of these standard techniques will enable researchers to obtain the necessary data for its complete and unambiguous structural characterization.

Purity Analysis of 6-Ethoxy-1-ethylbenzimidazole by High-Performance Liquid Chromatography: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of 6-Ethoxy-1-ethylbenzimidazole using reverse-phase high-performance liquid chromatography (RP-HPLC). This document outlines a detailed experimental protocol, data presentation standards, and the underlying scientific principles for the accurate determination of purity and impurity profiling, crucial for drug development and quality control.

Introduction

This compound is a heterocyclic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of benzimidazole have been investigated for various therapeutic applications, including as anticancer agents that can inhibit signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4][5] Ensuring the purity of such active pharmaceutical ingredients (APIs) is paramount for their safety and efficacy.[6]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of compounds in a mixture.[6] Its application in pharmaceutical analysis is critical for assessing the purity of drug substances and identifying any process-related impurities or degradation products.[7][8] This guide details a robust RP-HPLC method for the purity assessment of this compound.

Experimental Protocols

This section provides a detailed methodology for the purity analysis of this compound by RP-HPLC.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of benzimidazole derivatives.

-

Chemicals and Reagents:

-

This compound reference standard (purity ≥ 99.5%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Glacial acetic acid (analytical grade)

-

Water (HPLC grade or purified water)

-

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis. Optimization may be required based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium acetate buffer, pH adjusted to 5.0 with glacial acetic acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 288 nm |

| Injection Volume | 10 µL |

Justification for Wavelength Selection: The benzimidazole core structure typically exhibits strong UV absorbance around 280-290 nm. Preliminary UV scans of this compound would confirm the optimal wavelength for maximum absorbance, ensuring high sensitivity for both the main component and potential impurities. The parent benzimidazole shows a UV maximum around 278 nm.[9]

Preparation of Solutions

-

Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

-

Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample to be tested and prepare a 100 mL solution in the same manner as the standard solution.

-

Blank Solution: Use the diluent as a blank.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the standard solution five times and evaluate the following:

-

Tailing Factor (T): Should be between 0.8 and 1.5 for the main peak.

-

Theoretical Plates (N): Should be greater than 2000 for the main peak.

-

Relative Standard Deviation (RSD) of Peak Area: Should be not more than 2.0%.

Data Analysis and Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Any peak other than the main peak is considered an impurity. The level of each impurity is calculated using the same area percentage method.

Data Presentation

Quantitative data from the HPLC analysis should be summarized in a clear and structured format for easy interpretation and comparison.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Result |

| Tailing Factor (T) | 0.8 - 1.5 | 1.1 |

| Theoretical Plates (N) | > 2000 | 5800 |

| RSD of Peak Area (%) (n=5) | ≤ 2.0% | 0.5% |

Table 2: Hypothetical Purity Analysis Data for a Batch of this compound

| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |

| 1 | 4.2 | 15,200 | 0.08 | Unknown Impurity 1 |

| 2 | 8.5 | 18,990,000 | 99.75 | This compound |

| 3 | 11.8 | 22,850 | 0.12 | Unknown Impurity 2 |

| 4 | 15.3 | 9,520 | 0.05 | Unknown Impurity 3 |

| Total | 19,037,570 | 100.00 |

Note: The identification of unknown impurities would require further investigation using techniques such as mass spectrometry (LC-MS). Potential process-related impurities could arise from starting materials or by-products of the synthesis, which typically involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[10]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC purity analysis.

Caption: Workflow for HPLC purity analysis of this compound.

Signaling Pathway

Benzimidazole derivatives have been identified as inhibitors of key signaling pathways in cancer, such as the EGFR pathway. The diagram below illustrates a simplified representation of the EGFR signaling cascade and the potential point of inhibition by a benzimidazole derivative.

Caption: Inhibition of the EGFR signaling pathway by a benzimidazole derivative.

Conclusion

This technical guide provides a comprehensive framework for the purity analysis of this compound by RP-HPLC. The detailed experimental protocol, system suitability criteria, and data analysis procedures described herein are designed to ensure the generation of accurate and reliable data. Adherence to these guidelines is essential for the quality control and regulatory compliance of this and other related pharmaceutical compounds. The provided visualizations offer a clear understanding of the experimental workflow and the compound's potential mechanism of action, making this a valuable resource for professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. benchchem.com [benchchem.com]

- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 9. 1H-Benzimidazole [webbook.nist.gov]

- 10. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 6-Ethoxy-1-ethylbenzimidazole: A Technical Guide

For Immediate Release

Predicted Solubility Profile

Based on its chemical structure, 6-ethoxy-1-ethylbenzimidazole is anticipated to exhibit a solubility profile favoring organic solvents over aqueous media. The presence of the N-ethyl and 6-ethoxy groups significantly increases the lipophilicity of the molecule compared to the parent benzimidazole scaffold. This structural modification is expected to enhance its solubility in a range of common organic solvents.

Conversely, its solubility in water is predicted to be low. However, as a benzimidazole derivative, it is likely to exhibit increased solubility in acidic aqueous solutions due to the protonation of the nitrogen atoms in the imidazole ring, forming more soluble salts.

The following table summarizes the predicted qualitative solubility of this compound in a variety of common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The ethyl and ethoxy groups decrease polarity. Solubility is expected to be limited but may be enhanced in acidic aqueous solutions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent at solvating a wide range of organic molecules, including those with some polar character. |

| Non-Polar | Toluene, Hexane | Moderate to High | The overall non-polar character of the substituted benzimidazole should favor solubility in these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective for many organic compounds and are likely to readily dissolve this compound. |

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of this compound, a systematic experimental approach is essential. The following protocols describe established methods for determining the solubility of a solid organic compound.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, DMSO, etc.)

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.

Kinetic Solubility Determination

This method provides a rapid assessment of solubility and is often used in early-stage drug discovery.

Materials:

-

Concentrated stock solution of this compound in DMSO.

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

96-well microtiter plates.

-

Automated liquid handling system.

-

Plate reader capable of nephelometry or turbidimetry.

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilution: Use an automated liquid handler to perform serial dilutions of the stock solution in the wells of a 96-well plate.

-

Addition of Aqueous Buffer: Add a specific volume of the aqueous buffer to each well.

-

Precipitation Detection: The plate is then analyzed by a plate reader that measures the turbidity or light scattering caused by the precipitation of the compound.

-

Determination of Kinetic Solubility: The kinetic solubility is defined as the concentration at which the first signs of precipitation are detected.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

6-Ethoxy-1-ethylbenzimidazole: A Core Building Block for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of Benzimidazoles

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting their function. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The benzimidazole scaffold has garnered significant attention in the design of PROTACs due to its versatile structural and electronic properties.[2] This privileged heterocyclic motif can be found in a wide array of biologically active compounds and has been successfully incorporated into PROTACs as both the warhead for various protein targets and as a ligand for E3 ligases, such as Cereblon (CRBN).[2][3] The synthetic tractability of the benzimidazole core allows for extensive chemical modification, enabling the fine-tuning of binding affinities, pharmacokinetic properties, and overall degrader efficacy.

This guide focuses on 6-Ethoxy-1-ethylbenzimidazole , a commercially available building block poised for application in the development of novel protein degraders. While specific applications of this molecule are not yet extensively documented in peer-reviewed literature, its substitution pattern—an ethyl group at the N1 position and an ethoxy group at the C6 position—suggests a rational design to optimize its drug-like properties. The N-alkylation can enhance metabolic stability and cell permeability, while substitution on the fused benzene ring is crucial for modulating target engagement and physicochemical characteristics.[4]

The Ubiquitin-Proteasome System: The Engine of Targeted Protein Degradation

The Ubiquitin-Proteasome System (UPS) is the primary cellular pathway for the degradation of most intracellular proteins. PROTAC technology directly co-opts this system. The process begins with the activation of ubiquitin by an E1 activating enzyme, followed by its transfer to an E2 conjugating enzyme. An E3 ubiquitin ligase then facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. The repetition of this process results in a polyubiquitin chain, which is recognized by the 26S proteasome, leading to the degradation of the target protein into small peptides.

This compound in PROTAC Design

The structure of this compound offers several strategic advantages for its incorporation into a PROTAC. It can be functionalized, typically at the 2-position, to serve as a warhead for a protein of interest. Alternatively, modifications can be designed to enable its use as an E3 ligase ligand.

Potential as a Warhead

Benzimidazole-based structures are known to bind to a variety of protein targets, including kinases and bromodomains.[2] The 6-ethoxy group could potentially form key hydrogen bonds or hydrophobic interactions within the target's binding pocket, while the N1-ethyl group can enhance cell permeability and metabolic stability. To be used as a warhead, this compound would need to be further functionalized to allow for the attachment of a linker. This is typically achieved by introducing a reactive handle, such as a halide or a boronic ester, at a suitable position on the benzimidazole ring.

Potential as an E3 Ligase Ligand

Recent studies have shown that certain benzimidazole derivatives can act as novel ligands for the Cereblon (CRBN) E3 ligase, offering an alternative to the commonly used thalidomide-based ligands.[3] Developing this compound into a CRBN ligand would involve chemical modifications to mimic the binding interactions of known ligands.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of 6-Ethoxy-1-ethylbenzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific and detailed research on the mechanism of action of 6-Ethoxy-1-ethylbenzimidazole derivatives is not extensively available in the public domain. This guide, therefore, presents a comprehensive overview based on the well-established mechanisms of action of structurally related benzimidazole derivatives. The quantitative data and specific experimental protocols provided are representative examples derived from studies on analogous compounds and should be considered illustrative.

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. The core benzimidazole scaffold, being a structural isostere of naturally occurring purine nucleotides, allows these compounds to interact with various biological targets. The substitution pattern on the benzimidazole ring system plays a crucial role in determining the specific biological activity and mechanism of action. This guide focuses on the potential mechanisms of action of derivatives featuring a 6-ethoxy and a 1-ethyl substitution, exploring their likely biological targets and cellular effects based on current knowledge of the broader benzimidazole class.

Potential Mechanisms of Action

Based on extensive research into various benzimidazole derivatives, the this compound scaffold is likely to exhibit biological activity through one or more of the following mechanisms:

Antimicrobial Activity

The antimicrobial action of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.

-

Inhibition of Dihydrofolate Reductase (DHFR): A key enzyme in the folic acid synthesis pathway, essential for DNA synthesis and repair in bacteria. Benzimidazole derivatives can act as competitive inhibitors of DHFR, leading to the depletion of tetrahydrofolate and subsequent bacteriostasis.[1]

-

Disruption of Cell Wall Synthesis: Some derivatives have been shown to interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Fungal Ergosterol Biosynthesis: In fungi, benzimidazoles can inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and cell death.

Anticancer Activity

The anticancer properties of benzimidazoles are diverse and can involve multiple cellular targets and signaling pathways.

-

Microtubule Disruption: Similar to well-known anticancer agents like vinca alkaloids and taxanes, certain benzimidazole derivatives can interfere with microtubule polymerization or depolymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and induces apoptosis.

-

Inhibition of Topoisomerases: Topoisomerases are crucial enzymes that manage the topology of DNA during replication and transcription. Benzimidazole derivatives have been identified as inhibitors of both topoisomerase I and II, leading to DNA strand breaks and apoptosis.

-

Kinase Inhibition: Many benzimidazole derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). By blocking these signaling pathways, they can inhibit tumor growth, angiogenesis, and metastasis.[2]

-

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Inhibition of PARP by benzimidazole derivatives can be particularly effective in cancers with deficiencies in other DNA repair pathways, leading to synthetic lethality.[3]

-

Induction of Apoptosis: Regardless of the primary target, the ultimate anticancer effect of many benzimidazole derivatives is the induction of programmed cell death (apoptosis) through various intrinsic and extrinsic pathways.

Quantitative Data Summary (Illustrative)

The following tables summarize hypothetical quantitative data for a representative this compound derivative ("Compound X") based on typical values observed for active benzimidazoles in the literature.

Table 1: Illustrative Antimicrobial Activity of Compound X

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 4 |

| Escherichia coli | 8 |

| Candida albicans | 16 |

| Aspergillus niger | 16 |

Table 2: Illustrative Anticancer Activity of Compound X (IC50 in µM)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 2.5 |

| HCT-116 | Colon Cancer | 5.1 |

| A549 | Lung Cancer | 7.8 |

| HeLa | Cervical Cancer | 3.2 |

Detailed Experimental Protocols (Representative)

The following are representative protocols for key experiments used to elucidate the mechanism of action of benzimidazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are stained with a DNA-intercalating dye (e.g., Propidium Iodide) in the presence of RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined to identify any cell cycle arrest.

Signaling Pathways and Experimental Workflows (Illustrative Diagrams)

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the mechanism of action of this compound derivatives.

Caption: Potential anticancer signaling pathways targeted by this compound derivatives.

Caption: Experimental workflow for determining the antimicrobial activity of novel derivatives.

Conclusion

While specific research on this compound derivatives is currently limited, the extensive body of work on the broader benzimidazole class provides a strong foundation for predicting their mechanism of action. It is anticipated that these derivatives will exhibit promising antimicrobial and anticancer activities through interference with key cellular targets such as DHFR, microtubules, and topoisomerases. Further focused research, including synthesis, in vitro and in vivo biological evaluation, and detailed mechanistic studies, is warranted to fully elucidate the therapeutic potential of this specific class of compounds. The illustrative data and protocols provided in this guide serve as a valuable starting point for researchers and drug development professionals entering this exciting area of medicinal chemistry.

References

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 6-Ethoxy-1-ethylbenzimidazole Binding: A Technical Guide

Disclaimer: This document presents a hypothetical in silico modeling study of 6-ethoxy-1-ethylbenzimidazole. Due to the limited availability of specific binding data for this compound in the public domain, this guide is intended to serve as a detailed framework for researchers, scientists, and drug development professionals on the methodologies and workflows that could be applied. The targets and data presented herein are illustrative.

Introduction

Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the benzimidazole scaffold makes it a privileged structure in drug design. This compound is one such derivative. In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to investigate the potential molecular targets and binding mechanisms of such compounds before undertaking extensive experimental work.[3]

This technical guide outlines a comprehensive in silico workflow to predict and analyze the binding of this compound to a hypothetical protein target. The methodologies covered include target selection, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations.

Hypothetical Target Selection

Based on the broad spectrum of activities reported for benzimidazole derivatives, several protein families can be considered as potential targets. For the purpose of this guide, we will hypothesize that this compound may act as an inhibitor of Cyclin-Dependent Kinase 8 (CDK8) , a target that has been explored for other benzimidazole compounds in the context of anticancer activity.[4]

Methodologies and Experimental Protocols

Ligand and Protein Preparation

Ligand Preparation: The three-dimensional (3D) structure of this compound was generated using ChemDraw and subsequently converted to a 3D format. The ligand was then prepared for docking by adding hydrogen atoms, assigning partial charges, and minimizing its energy using a suitable force field (e.g., MMFF94).

Protein Preparation: The 3D crystal structure of the target protein, CDK8, was obtained from the Protein Data Bank (PDB ID: 5FGK).[4] The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, repairing any missing side chains, and assigning protonation states to the amino acid residues. The structure was then subjected to energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking was performed to predict the preferred binding orientation and affinity of this compound within the active site of CDK8.[4]

-

Grid Box Definition: A grid box was defined to encompass the known active site of CDK8, ensuring that the search space for the ligand was appropriate.

-

Docking Parameters: The docking was performed with a high exhaustiveness setting to ensure a thorough conformational search. The top-scoring poses were saved for further analysis.

Molecular Dynamics (MD) Simulation

To assess the stability of the predicted protein-ligand complex and to observe its dynamic behavior over time, an MD simulation was performed.

-

Software: GROMACS

-

Force Field: AMBER99SB for the protein and the General Amber Force Field (GAFF) for the ligand.

-

Simulation Protocol:

-

The docked complex was solvated in a cubic box of water molecules.

-

Counter-ions were added to neutralize the system.

-

The system was subjected to energy minimization.

-

A short position-restrained simulation was run to equilibrate the solvent and ions around the protein.

-

A 100-nanosecond production MD run was performed under constant temperature and pressure (NPT ensemble).

-

Trajectory analysis was conducted to evaluate the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time.

-

Binding Free Energy Calculation

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method was used to estimate the binding free energy of the this compound-CDK8 complex from the MD simulation trajectory. This provides a more accurate estimation of binding affinity than docking scores alone.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from this in silico study.

Table 1: Molecular Docking Results

| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| This compound | CDK8 | 5FGK | -8.5 | Asp173, Lys52, Val27 |

Table 2: Molecular Dynamics Simulation Analysis

| Complex | Simulation Time (ns) | Average RMSD (Å) | Key Hydrogen Bonds |

| CDK8 - Ligand | 100 | 1.8 | Ligand-Asp173, Ligand-Lys52 |

Table 3: Binding Free Energy Calculation (MM/PBSA)

| Component | Energy (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -21.8 |

| Polar Solvation Energy | 35.5 |

| Non-polar Solvation Energy | -4.1 |

| Total Binding Free Energy | -35.6 |

Visualizations

In Silico Modeling Workflow

Caption: Workflow for the in silico modeling of ligand-protein binding.

Hypothetical Signaling Pathway of CDK8 Inhibition

Caption: Simplified signaling pathway illustrating CDK8 inhibition.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for the in silico analysis of this compound binding. The outlined workflow, from target preparation to advanced simulation and energy calculations, represents a standard approach in modern drug discovery.[3] The results from such studies, including binding affinities, interaction patterns, and complex stability, are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug development pipeline. While the specific data presented here are for illustrative purposes, the methodologies are robust and widely applicable to the study of other small molecule-protein interactions.

References

- 1. In silico Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives: A Comprehensive Review | Bentham Science [eurekaselect.com]

- 2. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Thermal stability and degradation profile of 6-Ethoxy-1-ethylbenzimidazole

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 6-Ethoxy-1-ethylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted thermal stability and degradation profile of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous chemical structures, including benzimidazole derivatives, N-alkylated imidazoles, and ethoxy-substituted aromatic compounds. The document outlines potential thermal degradation pathways, proposes experimental protocols for verification, and presents data in a structured format to aid researchers in predicting the compound's behavior under thermal stress. This guide is intended to be a foundational resource for scientists and professionals involved in the development and handling of this compound, enabling informed decisions on its storage, formulation, and analytical characterization.

Introduction

This compound is a substituted benzimidazole derivative with potential applications in medicinal chemistry and materials science. Understanding its thermal stability is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from synthesis and purification to storage and final application. Thermal degradation can lead to the formation of impurities, loss of potency, and altered physicochemical properties. This guide provides a predictive analysis of the thermal behavior of this compound, drawing upon established degradation patterns of its constituent chemical moieties.

Predicted Thermal Stability and Degradation Onset

Based on the analysis of related benzimidazole compounds, this compound is expected to be a thermally stable solid at ambient temperatures. Significant decomposition is likely to commence at elevated temperatures, potentially in the range of 150-250°C. The presence of the N-ethyl and C-ethoxy substituents on the benzimidazole core will influence the initiation and progression of thermal degradation.

Table 1: Predicted Thermal Stability Data for this compound

| Parameter | Predicted Value/Range | Analytical Technique | Notes |

| Melting Point (Tm) | 100 - 150 °C | Differential Scanning Calorimetry (DSC) | The melting point may be followed by the onset of decomposition. |

| Onset of Decomposition (Tonset) | 150 - 250 °C | Thermogravimetric Analysis (TGA) | The initial mass loss is likely associated with the cleavage of the ethyl and/or ethoxy groups. |

| Major Decomposition Step | 250 - 450 °C | TGA/DTG | Corresponds to the primary degradation of the molecule, including the benzimidazole ring system. |

Proposed Thermal Degradation Profile

The thermal degradation of this compound is hypothesized to proceed through a multi-step process involving the initial loss of its substituents followed by the breakdown of the heterocyclic ring.

Initial Degradation Steps: Dealkylation and De-ethoxylation

The primary degradation events are anticipated to be the cleavage of the N-ethyl and C-ethoxy groups. The C-N bond of the N-ethyl group and the C-O bond of the ethoxy group are generally more labile than the bonds within the aromatic benzimidazole core.

-

N-Dealkylation: Cleavage of the ethyl group from the imidazole nitrogen would lead to the formation of 6-ethoxybenzimidazole and volatile ethylene. This is a common degradation pathway for N-alkylated imidazoles and benzimidazoles.

-

De-ethoxylation: Fission of the ethoxy group from the benzene ring could result in the formation of 1-ethyl-6-hydroxybenzimidazole and ethene. Alternatively, radical mechanisms could lead to other degradation products.

Secondary Degradation: Benzimidazole Ring Scission

Following the initial loss of substituents, the remaining benzimidazole structure is expected to degrade at higher temperatures. This process is complex and can involve multiple fragmentation pathways, leading to the formation of various smaller aromatic and nitrogen-containing compounds.

Visualization of the Proposed Degradation Pathway

The logical flow of the proposed degradation process can be visualized as follows:

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols for Verification

To validate the predicted thermal stability and degradation profile, a series of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the temperature ranges of mass loss.

Methodology:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Record the mass loss as a function of temperature.

-

The derivative of the TGA curve (DTG) should be plotted to identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions, such as glass transitions or polymorphic transformations.

Methodology:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

The peak of the endotherm will correspond to the melting point.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile degradation products formed at different temperatures.

Methodology:

-

Place a small amount (microgram to milligram range) of the sample into a pyrolysis sample cup.

-

Insert the sample into the pyrolyzer, which is directly coupled to the GC-MS inlet.

-

Perform a multi-step pyrolysis experiment. For example:

-

Step 1 (Thermal Desorption): Heat the sample to a temperature below the major decomposition onset (e.g., 150°C) to analyze for any loosely bound volatiles.

-

Step 2 (First Pyrolysis Stage): Pyrolyze the same sample at a temperature corresponding to the first major mass loss observed in TGA (e.g., 250°C) to identify the initial degradation products.

-

Step 3 (Second Pyrolysis Stage): Further pyrolyze the residue at a higher temperature (e.g., 450°C) to analyze the products of ring scission.

-

-

The pyrolysis products are separated by the GC column and identified by the mass spectrometer.

-

Compare the resulting mass spectra with spectral libraries to identify the degradation products.

Experimental Workflow Visualization

Caption: Experimental workflow for thermal stability and degradation analysis.

Conclusion

This technical guide provides a predictive framework for understanding the thermal stability and degradation of this compound. While direct experimental data is currently lacking, the proposed degradation pathways and experimental protocols offer a robust starting point for researchers. The primary anticipated degradation mechanisms involve N-dealkylation and de-ethoxylation at lower temperatures, followed by the more complex scission of the benzimidazole ring at higher temperatures. The outlined analytical procedures, particularly TGA, DSC, and Py-GC-MS, are essential for the empirical validation of this profile. A thorough understanding of the thermal behavior of this compound is critical for its successful application in research and development.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 6-Ethoxy-1-ethylbenzimidazole

Authored for researchers, scientists, and drug development professionals, this document provides a detailed protocol for the laboratory-scale synthesis of 6-Ethoxy-1-ethylbenzimidazole. The methodology is based on established chemical principles for benzimidazole formation, involving a two-step process: reductive amination followed by cyclization.

Introduction

This compound is a substituted benzimidazole derivative. The benzimidazole core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This protocol outlines a reliable method for the synthesis of this specific analogue, which can be adapted for the synthesis of other related compounds. The procedure involves the initial formation of an N-ethylated o-phenylenediamine intermediate, followed by a cyclization reaction to form the benzimidazole ring.

Experimental Protocols

The synthesis of this compound is achieved in a two-step sequence:

-

Step 1: Synthesis of N-ethyl-4-ethoxy-o-phenylenediamine

-

Step 2: Cyclization to form this compound

Materials and Reagents

| Reagent/Material | Grade |

| 4-Ethoxy-1,2-phenylenediamine | Reagent Grade, 98% |

| Acetaldehyde | Reagent Grade, ≥99.5% |

| Sodium borohydride (NaBH₄) | Reagent Grade, 99% |

| Methanol (MeOH) | Anhydrous |

| Formic acid | Reagent Grade, ≥95% |

| Hydrochloric acid (HCl) | 4 M solution |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Ethyl acetate (EtOAc) | HPLC Grade |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade |

| Silica gel | 60-120 mesh (for column chromatography) |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Apparatus for column chromatography

-

Melting point apparatus

-

NMR spectrometer and Mass spectrometer for characterization

Step 1: Synthesis of N-ethyl-4-ethoxy-o-phenylenediamine

This step involves the reductive amination of 4-Ethoxy-1,2-phenylenediamine with acetaldehyde.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-Ethoxy-1,2-phenylenediamine (10.0 g, 65.7 mmol) in 100 mL of anhydrous methanol. Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Acetaldehyde: To the cooled solution, slowly add acetaldehyde (4.1 mL, 72.3 mmol). Stir the mixture at 0 °C for 30 minutes.

-

Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (2.74 g, 72.3 mmol) portion-wise over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Quench the reaction by the slow addition of 50 mL of water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, N-ethyl-4-ethoxy-o-phenylenediamine, as an oil. The crude product can be used in the next step without further purification.

Step 2: Cyclization to form this compound

This step involves the cyclization of the intermediate with formic acid to form the benzimidazole ring. This type of cyclization is a well-established method for benzimidazole synthesis.[1][2][3]

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, add the crude N-ethyl-4-ethoxy-o-phenylenediamine from Step 1. To this, add 30 mL of 4 M hydrochloric acid.

-

Addition of Formic Acid: Add formic acid (7.6 mL, 197 mmol) to the mixture.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C) for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the pure product.

Data Presentation

Table 1: Summary of Expected Yields and Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Melting Point (°C) |

| N-ethyl-4-ethoxy-o-phenylenediamine | C₁₀H₁₆N₂O | 180.25 | ~85-95 (crude) | Oil | N/A |

| This compound | C₁₁H₁₄N₂O | 190.24 | ~70-85 (after purification) | Solid | To be determined |

Visualization of Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess the purity of the solid product.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Acetaldehyde is volatile and flammable.

-

Sodium borohydride reacts with water to produce hydrogen gas, which is flammable.

-

Formic acid and hydrochloric acid are corrosive. Handle with care.

References

Application Notes and Protocols for Screening 6-Ethoxy-1-ethylbenzimidazole in Cancer Cell Lines

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] Many benzimidazole-based compounds have been reported to exert cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[1][2] 6-Ethoxy-1-ethylbenzimidazole is a novel benzimidazole derivative with potential as an anticancer agent. These application notes provide a comprehensive experimental framework for the initial in vitro screening and characterization of this compound in a panel of human cancer cell lines.

The following protocols outline a systematic approach to evaluate the cytotoxic and potential mechanistic effects of this compound, beginning with a broad screening for cell viability, followed by more detailed investigations into its effects on apoptosis and the cell cycle. Further mechanistic studies are proposed to explore its impact on key cellular signaling pathways.

Data Presentation

Quantitative data from the following experiments should be recorded and summarized in the tables below for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | ||

| MDA-MB-231 | Breast Adenocarcinoma | ||

| A549 | Lung Carcinoma | ||

| HCT116 | Colon Carcinoma | ||

| HeLa | Cervical Carcinoma | ||

| Positive Control (e.g., Doxorubicin) |

Table 2: Apoptosis Analysis via Annexin V/PI Staining

| Cell Line | Treatment (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| Selected Cell Line 1 | Vehicle Control | |||

| This compound (0.5 x IC50) | ||||

| This compound (1 x IC50) | ||||

| This compound (2 x IC50) | ||||

| Selected Cell Line 2 | Vehicle Control | |||

| This compound (0.5 x IC50) | ||||

| This compound (1 x IC50) | ||||

| This compound (2 x IC50) |

Table 3: Cell Cycle Analysis

| Cell Line | Treatment (Concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Selected Cell Line 1 | Vehicle Control | |||

| This compound (0.5 x IC50) | ||||

| This compound (1 x IC50) | ||||

| This compound (2 x IC50) | ||||

| Selected Cell Line 2 | Vehicle Control | |||

| This compound (0.5 x IC50) | ||||

| This compound (1 x IC50) | ||||

| This compound (2 x IC50) |

Experimental Workflow and Signaling Pathway Diagrams

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Selected cancer cell lines

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 and 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.

Materials:

-

Selected cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at 0.5x, 1x, and 2x the predetermined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Selected cancer cell lines

-

6-well plates

-

This compound

-

PBS (ice-cold)

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

-

Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[4]

Protocol 4: Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and activation of key proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Selected cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., against PARP, Caspase-3, Cyclin B1, CDK1, p53, Akt, p-Akt, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound as described previously. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

References

Application Note: A Detailed Method for Conjugating 6-Ethoxy-1-ethylbenzimidazole to a Linker for Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Ethoxy-1-ethylbenzimidazole is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties[1]. The conjugation of such small molecules to linkers is a critical step in the development of advanced therapeutics like antibody-drug conjugates (ADCs), targeted drug delivery systems, and molecular probes[2]. This application note provides a detailed protocol for the functionalization of this compound and its subsequent conjugation to a bifunctional linker, preparing it for attachment to a biomolecule.

Overall Strategy

The presented method involves a two-stage process:

-

Functionalization of the Benzimidazole Core: An amino group is introduced onto the benzene ring of this compound. This is achieved through a nitration reaction followed by the reduction of the nitro group. This provides a reactive handle for linker attachment.

-

Linker Conjugation: The newly introduced amino group is then covalently attached to a heterobifunctional linker. In this protocol, we utilize a popular "click chemistry" linker, specifically a DBCO-PEG-NHS ester, to form a stable amide bond.[2] The resulting conjugate contains a DBCO (dibenzocyclooctyne) group, which is a bioorthogonal handle that can react with azide-modified biomolecules via strain-promoted alkyne-azide cycloaddition (SPAAC).

Experimental Protocols

Part 1: Synthesis of 7-Amino-6-ethoxy-1-ethylbenzimidazole

This protocol describes the introduction of an amino group at the 7-position of the benzimidazole ring. The ethoxy group at the 6-position is an ortho-, para-director. Due to steric hindrance from the fused imidazole ring and the ethyl group at the 1-position, nitration is expected to preferentially occur at the 7-position.

Step 1a: Nitration of this compound

-

Dissolution: Dissolve this compound (1.0 g, 5.26 mmol) in concentrated sulfuric acid (10 mL) at 0 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a mixture of concentrated sulfuric acid (5 mL) and fuming nitric acid (0.35 mL, 8.3 mmol) dropwise to the solution while maintaining the temperature at 0-5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 2 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice (50 g).

-

Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-Ethoxy-1-ethyl-7-nitrobenzimidazole.

Step 1b: Reduction of the Nitro Group

-

Suspension: Suspend the crude 6-Ethoxy-1-ethyl-7-nitrobenzimidazole (from the previous step) in ethanol (50 mL).

-

Catalyst Addition: Add tin(II) chloride dihydrate (SnCl2·2H2O) (5.9 g, 26.3 mmol) to the suspension.

-

Reflux: Heat the mixture to reflux and maintain for 4 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a 10% aqueous sodium hydroxide solution to precipitate the tin salts.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to obtain pure 7-Amino-6-ethoxy-1-ethylbenzimidazole.

Part 2: Conjugation to a DBCO-PEG4-NHS Ester Linker

This protocol describes the reaction between the synthesized amino-benzimidazole derivative and a commercially available DBCO-PEG4-NHS ester linker to form a stable amide bond.

-

Dissolution: Dissolve 7-Amino-6-ethoxy-1-ethylbenzimidazole (100 mg, 0.487 mmol) and DBCO-PEG4-NHS ester (296 mg, 0.536 mmol, 1.1 equivalents) in anhydrous dimethylformamide (DMF) (5 mL).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (0.17 mL, 0.974 mmol, 2.0 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

-

Solvent Removal: Remove the DMF under high vacuum.

-

Purification: Purify the residue by preparative reverse-phase HPLC to yield the final conjugate, this compound-7-amido-PEG4-DBCO.

Data Presentation

| Compound Name | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) (%) | Mass Spec (ESI-MS) [M+H]+ |

| 6-Ethoxy-1-ethyl-7-nitrobenzimidazole | 235.24 | 85 | >95 | 236.1 |

| 7-Amino-6-ethoxy-1-ethylbenzimidazole | 205.26 | 75 | >98 | 206.1 |

| This compound-7-amido-PEG4-DBCO | 642.76 | 68 | >99 | 643.3 |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of the benzimidazole-linker conjugate.

Hypothetical Signaling Pathway Application

Caption: Targeted delivery of a benzimidazole drug via an ADC.

References

Application Notes and Protocols for In Vitro Ubiquitination Assays with 6-Ethoxy-1-ethylbenzimidazole-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction